3-Benzylpiperazin-2-one hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-benzylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKMIBACCJYHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214697-44-5 | |
| Record name | 3-benzylpiperazin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 3 Benzylpiperazin 2 One Hydrochloride
Convergent and Divergent Synthetic Routes to the 3-Benzylpiperazin-2-one (B2617592) Moiety
The synthesis of the 3-benzylpiperazin-2-one core structure is achieved through various strategic approaches, allowing for both convergent (where different fragments are prepared separately and then combined) and divergent (where a common intermediate is used to create a variety of related compounds) syntheses.
Stereoselective Synthesis Approaches for Chiral Piperazinone Derivatives
Achieving stereocontrol at the C3 position is critical for producing enantiomerically pure 3-benzylpiperazin-2-one. Several asymmetric catalytic methods have been developed to access these chiral piperazinone derivatives.
One prominent strategy is the asymmetric hydrogenation of unsaturated piperazin-2-one (B30754) precursors or related pyrazin-2-ols. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cn This method involves a dynamic kinetic resolution process, providing a facile route to the desired chiral products. dicp.ac.cn Another approach involves the iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones. acs.org
Dynamic kinetic resolution of α-halo esters using chiral alcohols or amine nucleophiles also provides a practical method for the asymmetric synthesis of 3-substituted piperazin-2-ones. dicp.ac.cnresearchgate.net Furthermore, a one-pot catalytic approach combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been successfully developed. acs.org This method, using cinchona alkaloid-derived catalysts, allows for the synthesis of 3-aryl piperazin-2-ones from simple aldehydes with high enantioselectivity. acs.org
| Method | Catalyst/Reagent | Precursor Type | Key Features | Reported Enantioselectivity (ee) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Palladium Complex | Pyrazin-2-ols | Dynamic kinetic resolution process. dicp.ac.cn | Up to 90% dicp.ac.cn |
| Asymmetric Hydrogenation | Iridium Complex | Unsaturated Piperazin-2-ones | Versatile for various substitutions. acs.org | Good to high acs.org |
| One-Pot Catalytic Cascade | Quinine-derived Urea | Aldehydes, (Phenylsulfonyl)acetonitrile | Three-step sequential reaction. acs.org | Up to 99% acs.org |
| Dynamic Kinetic Resolution | L-Malate | α-Bromo Esters | Stereoselective substitution and cyclization. dicp.ac.cn | High |
Cyclization Strategies and Precursor Compounds
The formation of the piperazin-2-one ring is most commonly achieved through the cyclization of linear precursors. A prevalent method involves the reaction of a 1,2-diamine, such as ethylenediamine, with an α-halo ester derivative. researchgate.net This process typically proceeds via an initial nucleophilic substitution followed by a spontaneous intramolecular cyclization to form the lactam ring. researchgate.net
Another established route is the Jocic-type reaction, where enantiomerically-enriched trichloromethyl-containing alcohols react with unsymmetrical 1,2-diamines to yield 1-substituted piperazinones with minimal loss of stereochemical integrity. researchgate.netrsc.org Reductive cyclization of cyanomethylamino pseudopeptides and reductive amination of allyl-containing peptides are also documented strategies for constructing the piperazinone scaffold. researchgate.net
A concise five-step synthetic route starting from optically pure amino acids has been developed to generate the key 1,2-diamine intermediates, which then undergo annulation to furnish the desired 3-substituted piperazin-2-ones. nih.gov The choice of precursor is crucial; for example, reacting substituted 1,2-diamines with a cyanohydrin acetate (B1210297) in the presence of a haloform and an alkali metal hydroxide (B78521) represents another distinct synthetic pathway. google.com
Hydrochloride Salt Formation and Purification Techniques
The conversion of the 3-benzylpiperazin-2-one free base to its hydrochloride salt is a standard procedure performed to enhance stability and aqueous solubility. nih.govnih.gov The salt is typically formed by treating a solution of the piperazinone base, often dissolved in an organic solvent like ethanol, diethyl ether, or dichloromethane, with hydrochloric acid. nih.govgoogle.comorgsyn.org The HCl can be added as a concentrated aqueous solution, a solution in an organic solvent (e.g., ethereal hydrogen chloride), or as a gas. nih.govorgsyn.orgresearchgate.net
Upon addition of HCl, the basic nitrogen atom(s) in the piperazine (B1678402) ring are protonated, leading to the precipitation of the hydrochloride salt. reddit.com The resulting solid can then be isolated by filtration. orgsyn.org
Purification of the hydrochloride salt is commonly achieved through recrystallization. google.comgoogle.com A suitable solvent or solvent mixture (e.g., ethanol/ether, propan-2-ol) is chosen in which the salt has low solubility at cool temperatures but is soluble at higher temperatures. nih.govgoogle.com This process effectively removes impurities, yielding the pure crystalline hydrochloride salt. The purity can be confirmed by techniques such as melting point determination and spectroscopic analysis. unodc.org
Derivatization Strategies on the Piperazin-2-one Scaffold
The 3-benzylpiperazin-2-one scaffold serves as a versatile template for further chemical modification. Derivatization can occur at the nitrogen atoms of the piperazine ring or on the benzyl (B1604629) moiety, allowing for the systematic exploration of chemical space.
N-Substitution Reactions and Their Synthetic Utility
The nitrogen atoms of the piperazin-2-one ring, particularly the N4-position, are common sites for derivatization. N-alkylation is a primary method for introducing a wide variety of substituents. nih.gov This can be achieved through reactions with alkyl halides or via reductive amination. rsc.orgnih.gov For example, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is an effective method for installing alkyl groups. nih.gov
These N-substitution reactions are synthetically useful for creating libraries of analogues from a common piperazinone core. Protecting group strategies are often employed to achieve selective substitution at either the N1 or N4 position. For instance, the N1 position can be protected with a group like tert-butyloxycarbonyl (Boc), directing alkylation to the N4 position. Subsequent removal of the protecting group allows for further functionalization at N1 if desired. nih.gov The introduction of different N-substituents can significantly alter the molecule's properties, which is a key strategy in medicinal chemistry. nih.gov
| Reaction Type | Reagents | Position | Synthetic Utility |
|---|---|---|---|
| N-Alkylation | Alkyl halides, Base | N1 or N4 | Introduction of diverse alkyl chains. nih.gov |
| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)3 | N4 | Efficient formation of N-alkyl and N-benzyl derivatives. nih.gov |
| N-Acylation | Acyl chlorides, Acid anhydrides | N1 or N4 | Formation of amides. |
| N-Arylation | Aryl halides, Palladium catalyst | N1 or N4 | Introduction of aromatic systems. |
Modifications of the Benzyl Moiety and its Influence on Synthesis
The benzyl group at the C3 position offers another site for structural modification. These modifications are typically introduced by utilizing a substituted precursor during the initial synthesis rather than by direct functionalization of the final piperazinone. For example, to synthesize a derivative with a methoxy-substituted benzyl group, the synthesis would commence with the corresponding methoxy-substituted phenylalanine derivative or an equivalent synthon. researchgate.net
The electronic and steric properties of substituents on the benzyl ring can influence the course and efficiency of the synthetic reactions. Electron-donating or electron-withdrawing groups on the phenyl ring can affect the reactivity of intermediates during the cyclization process. Furthermore, the nature of the benzyl substituent is a key determinant of the final compound's three-dimensional structure and chemical properties. The ability to easily vary this component by choosing different starting materials makes it a powerful tool for developing compound libraries. nih.gov While direct C-H functionalization of the benzyl ring on the pre-formed piperazinone is less common, it remains a potential, albeit more challenging, route for late-stage diversification. mdpi.com
Introduction of Diverse Functional Groups for Structure-Activity Probing
The exploration of the chemical space around the 3-benzylpiperazin-2-one core is essential for understanding how different functionalities influence biological activity. The introduction of a diverse array of functional groups allows for a systematic probing of structure-activity relationships (SAR), providing insights into the molecular interactions that govern a compound's therapeutic effect. The primary sites for modification on the 3-benzylpiperazin-2-one scaffold are the nitrogen atoms of the piperazine ring and the phenyl ring of the benzyl substituent.
N-Alkylation and N-Arylation: The secondary amine at the N4 position of the piperazine ring is a prime target for derivatization. N-alkylation can be readily achieved using various alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of a wide range of alkyl chains, which can be linear, branched, or cyclic. These modifications can influence the compound's lipophilicity, steric profile, and ability to form hydrogen bonds, all of which can have a profound impact on its pharmacological properties. For instance, in a series of benzylpiperazine ureas developed as antitubercular agents, the nature of the substituent on the second nitrogen of the piperazine ring was found to be critical for activity.
Functionalization of the Benzyl Group: The phenyl ring of the benzyl substituent offers another avenue for introducing chemical diversity. Electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents at the ortho, meta, and para positions. These substituents can modulate the electronic properties and steric bulk of the benzyl moiety. For example, the introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) can alter the compound's interaction with its biological target. In studies of benzylpiperazine derivatives as σ1 receptor ligands, substitutions on the benzyl ring were shown to significantly affect binding affinity and selectivity.
The following table summarizes the types of functional groups that can be introduced and their potential impact on the molecule's properties for SAR studies.
| Modification Site | Functional Group Introduced | Potential Impact on Properties |
| N4-Position | Alkyl chains (linear, branched, cyclic) | Modulates lipophilicity, steric hindrance |
| N4-Position | Aryl or heteroaryl groups | Introduces aromatic interactions, alters electronic properties |
| Benzyl Ring | Halogens (F, Cl, Br) | Modifies electronic properties, can act as a hydrogen bond acceptor |
| Benzyl Ring | Alkyl or Alkoxy groups | Increases lipophilicity, alters steric profile |
| Benzyl Ring | Nitro or Cyano groups | Electron-withdrawing, can participate in specific interactions |
Novel Analog and Scaffold Synthesis Utilizing 3-Benzylpiperazin-2-one as a Precursor
The 3-benzylpiperazin-2-one scaffold is not only a platform for direct functionalization but also serves as a versatile starting material for the synthesis of more complex and novel chemical entities. Its inherent functionalities—a secondary amine, a lactam, and a benzyl group—can be strategically manipulated to construct new ring systems and molecular frameworks.
One common approach involves the ring-opening of the lactam moiety. Under hydrolytic conditions, the amide bond can be cleaved to yield a 1,2-diamino acid derivative. This opened structure presents new opportunities for chemical modification, such as the formation of larger rings or the attachment of different pharmacophores.
Furthermore, the secondary amine at the N4-position can be used as a nucleophile to initiate the construction of fused ring systems. For example, reaction with bifunctional electrophiles can lead to the formation of bicyclic or tricyclic structures, significantly altering the three-dimensional shape and rigidity of the original scaffold. The piperazine ring is widely recognized as a "privileged scaffold" in drug discovery due to its favorable physicochemical properties and its presence in numerous approved drugs. nih.gov
The benzyl group at the C3-position can also be a handle for further transformations. For instance, catalytic hydrogenation can be employed to remove the benzyl group, revealing a primary amine at the C3-position. This debenzylation strategy allows for the introduction of alternative substituents at this position, further expanding the accessible chemical space.
The following table outlines potential synthetic transformations of the 3-benzylpiperazin-2-one scaffold to generate novel analogs and scaffolds.
| Transformation | Reagents/Conditions | Resulting Structure | Potential Application |
| Lactam Ring Opening | Acid or base hydrolysis | 1,2-Diamino acid derivative | Synthesis of peptidomimetics or macrocycles |
| N4-Annulation | Bifunctional electrophiles | Fused bicyclic or tricyclic systems | Development of conformationally restricted analogs |
| C3-Debenzylation | Catalytic hydrogenation (e.g., H₂, Pd/C) | 3-Unsubstituted or 3-amino piperazin-2-one | Introduction of new substituents at the C3-position |
| Lactam Reduction | Reducing agents (e.g., LiAlH₄) | 3-Benzylpiperazine | Conversion to a different class of piperazine derivatives |
Advanced Structural Elucidation and Spectroscopic Analysis in Research
Vibrational Spectroscopy Applications in Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, offers significant insights into the molecular structure and conformational state of 3-Benzylpiperazin-2-one (B2617592) hydrochloride. By analyzing the vibrational modes of specific functional groups, researchers can probe the local environment and bonding interactions within the molecule.
For piperazine (B1678402) and its derivatives, vibrational spectra show a number of characteristic peaks. The C-H stretching vibrations for the aromatic ring and the piperazinone core are typically observed in the 2800-3100 cm⁻¹ region. The presence of the benzyl (B1604629) group can be confirmed by aromatic C-H stretching bands and ring vibrations.
Key diagnostic bands for the 3-benzylpiperazin-2-one structure include the carbonyl (C=O) stretching of the amide group (lactam), the N-H stretching of the secondary amine, and C-N stretching vibrations. The amide C=O stretch is a particularly strong and sensitive probe, typically appearing in the 1650-1700 cm⁻¹ region for cyclic amides. nih.gov Its precise frequency can be influenced by hydrogen bonding, which is expected to be significant in the hydrochloride salt form. The N-H stretching vibration, anticipated in the 3200-3400 cm⁻¹ range, will also be broadened and shifted due to hydrogen bonding with the chloride anion and potentially the carbonyl oxygen of neighboring molecules.
Analysis of the fingerprint region (below 1500 cm⁻¹) provides further conformational details, including skeletal vibrations of the piperazinone ring. While detailed conformational studies on 3-benzylpiperazin-2-one hydrochloride are not widely published, analysis of related piperazine systems suggests that specific low-frequency modes are sensitive to the ring's puckering and the orientation of substituents. ias.ac.in
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretch (Amine Salt) | 3200 - 3400 | Broadened due to hydrogen bonding with Cl⁻. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of the benzyl group. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | From the piperazinone ring and benzylic CH₂. |
| C=O Stretch (Amide I) | 1650 - 1700 | Strong absorption, sensitive to H-bonding. |
| N-H Bend | 1550 - 1650 | Bending vibration of the secondary amine. |
| C-N Stretch | 1100 - 1300 | Stretching vibrations of the amide and amine groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the molecular framework.
In the ¹H NMR spectrum, the aromatic protons of the benzyl group typically appear as a multiplet in the 7.2-7.5 ppm range. A key feature is the benzylic methylene (B1212753) (CH₂) protons. Due to the adjacent chiral center at C3, these two protons are diastereotopic and are expected to appear as two distinct signals, likely doublets of doublets (an AB quartet), resulting from geminal coupling to each other and vicinal coupling to the proton at C3. researchgate.net
The protons on the piperazinone ring exhibit complex splitting patterns. The proton at the C3 chiral center will appear as a multiplet, coupled to the benzylic protons and the methylene protons at C5. The methylene protons at C5 and C6 are also diastereotopic and will show complex geminal and vicinal couplings, appearing as distinct multiplets in the aliphatic region (typically 2.8-4.0 ppm). researchgate.net The N-H proton of the secondary amine is expected to be a broad signal, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C2) is readily identified by its characteristic downfield shift, typically in the range of 165-175 ppm. The aromatic carbons of the benzyl group will appear between 125-140 ppm. The aliphatic carbons of the piperazinone ring (C3, C5, C6) and the benzylic carbon will resonate in the 40-65 ppm region.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Spectrum | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aromatic CH | ¹H | 7.2 - 7.5 | Multiplet |
| Benzylic CH₂ | ¹H | ~3.5 - 4.5 | AB quartet / Doublet of Doublets |
| Ring CH (C3) | ¹H | ~4.0 | Multiplet |
| Ring CH₂ (C5, C6) | ¹H | 2.8 - 4.0 | Multiplets |
| Amine NH | ¹H | Variable (Broad) | Singlet (broad) |
| C=O (C2) | ¹³C | 165 - 175 | Singlet |
| Aromatic C (Quaternary) | ¹³C | 135 - 140 | Singlet |
| Aromatic CH | ¹³C | 125 - 130 | Singlet |
| Ring CH (C3) | ¹³C | 55 - 65 | Singlet |
| Benzylic CH₂ | ¹³C | ~45 | Singlet |
| Ring CH₂ (C5, C6) | ¹³C | 40 - 50 | Singlet |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), is crucial for confirming the elemental composition of this compound. HRMS provides a highly accurate mass measurement of the protonated molecule [M+H]⁺, allowing for the unambiguous determination of its molecular formula.
For 3-Benzylpiperazin-2-one (C₁₁H₁₄N₂O), the expected exact mass of the protonated species [C₁₁H₁₅N₂O]⁺ would be calculated and compared to the experimentally observed value, with a mass error typically less than 5 ppm.
Tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns that further support the proposed structure. For N-benzylpiperazine derivatives, a hallmark fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. europa.eu Other significant fragments would arise from the cleavage of the piperazinone ring. This fragmentation data provides a structural fingerprint that can be used to identify the compound and distinguish it from isomers. mdpi.comresearchgate.net
Table 3: Predicted HRMS and Fragmentation Data
| Ion | Molecular Formula | Calculated m/z | Major Fragment Ions (MS/MS) |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₅N₂O⁺ | 191.1184 | 91.0548 (C₇H₇⁺) |
X-ray Crystallography and Crystal Structure Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including its conformation, bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not publicly available, analysis of related piperazine and piperidinone structures allows for a well-founded prediction of its solid-state conformation. asianpubs.orgresearchgate.netamanote.com The six-membered piperazinone ring is expected to adopt a chair conformation, which is the most stable arrangement for such heterocyclic systems, minimizing steric and torsional strain. ed.ac.ukwikipedia.org In this conformation, the bulky benzyl group at the C3 position would preferentially occupy an equatorial position to reduce steric hindrance.
The strong N-H···Cl⁻ hydrogen bonds are expected to be the primary drivers of the crystal packing. Based on studies of similar piperazine hydrochloride salts, these interactions typically link the molecules into one-dimensional chains or two-dimensional sheets. mdpi.comstrath.ac.uk The specific arrangement, or hydrogen-bonding motif, dictates how the molecules assemble in the crystal. For instance, cations and anions can arrange to form infinite 1D chains. mdpi.com The packing of these chains is then governed by weaker van der Waals forces and the other interactions mentioned previously (C-H···O, C-H···π), creating a stable three-dimensional framework. nih.govaip.org
Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in piperazine derivatives. rsc.orgresearchgate.net Different polymorphs of the same compound can arise from variations in crystallization conditions (e.g., solvent, temperature) and often exhibit different physical properties. These different forms can feature distinct molecular conformations (conformerism) or different hydrogen-bonding networks. rsc.org For instance, a piperazine derivative might crystallize with an extended conformer in one form and a twisted conformer in another. researchgate.net
Cocrystallization, the formation of a crystalline solid containing two or more different molecular components in a stoichiometric ratio, is another area of study for piperazine systems. These studies are often pursued to modify the physicochemical properties of a parent compound. The robust hydrogen bonding capabilities of the piperazine core make it an excellent candidate for forming stable cocrystals with various coformers.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) are commonly employed to investigate the electronic structure and reactivity of novel compounds. epstem.net For 3-Benzylpiperazin-2-one (B2617592) hydrochloride, these calculations would typically be performed using a basis set such as B3LYP/6-31G(d,p) to optimize the molecular geometry and compute various electronic and thermodynamic parameters. epstem.net
Key insights from these calculations include:
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for assessing a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests lower reactivity. epstem.net
Electronic Properties: Parameters such as total energy, electronegativity, electron affinity, chemical hardness, and softness can be derived from the orbital energies, providing a comprehensive reactivity profile. epstem.net
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule will interact with biological macromolecules.
Atomic Charges: Mulliken atomic charge analysis distributes the total molecular charge among its constituent atoms, offering a quantitative measure of the polarity and local reactivity sites within the 3-Benzylpiperazin-2-one hydrochloride structure. epstem.net
These theoretical calculations provide a foundational understanding of the molecule's behavior, guiding further experimental and computational investigations.
Table 1: Theoretical Electronic Properties Calculated by DFT
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | (Value in eV) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | (Value in eV) |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | (Value in eV) |
| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons | (Value in eV) |
| Chemical Hardness (η) | Resistance to change in electron configuration | (Value in eV) |
| Chemical Softness (S) | Reciprocal of chemical hardness | (Value in 1/eV) |
Note: The values in this table are illustrative and would need to be calculated specifically for this compound.
Conformational Analysis and Energy Landscape Exploration
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses significant conformational flexibility due to its rotatable bonds, particularly around the benzyl (B1604629) group and within the piperazin-2-one (B30754) ring.
Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. This is achieved by systematically rotating the flexible bonds and calculating the potential energy of each resulting conformer. The piperazine (B1678402) ring in related structures is known to exhibit a stable chair conformation. researchgate.net The collection of all possible conformations and their corresponding energies forms the potential energy surface or energy landscape. Identifying the global minimum (the most stable conformer) and other low-energy local minima is crucial, as these are the conformations most likely to be present in solution and to interact with biological targets.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comnih.gov This method is essential in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. researchgate.net
For this compound, the process would involve:
Preparation of Structures: Obtaining or modeling the 3D structure of the ligand (3-Benzylpiperazin-2-one) and potential protein targets.
Docking Simulation: Using software like AutoDock Vina, the ligand is placed into the binding site of the protein. mdpi.com The algorithm then explores various orientations and conformations of the ligand within the binding site to find the most favorable binding mode, which is typically the one with the lowest binding energy or docking score.
Analysis of Binding Modes: The resulting ligand-receptor complexes, or "poses," are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the protein's active site.
Studies on structurally related benzylpiperazine derivatives have shown their potential to bind to targets like the anti-apoptotic protein Mcl-1 and sigma (σ) receptors, suggesting these could be potential targets for 3-Benzylpiperazin-2-one as well. nih.govnih.gov Docking studies can reasonably interpret the binding affinity and selectivity of such compounds. nih.gov
Table 2: Illustrative Molecular Docking Results
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Mcl-1 | (e.g., -7.5) | (e.g., Val253, Met250) | Hydrophobic |
| Sigma-1 Receptor (σ1R) | (e.g., -8.2) | (e.g., Tyr103, Glu172) | Hydrogen Bond, Hydrophobic |
| Acetylcholinesterase | (e.g., -6.9) | (e.g., Trp84, Tyr334) | Pi-Pi Stacking |
Note: This table presents hypothetical data to illustrate the output of a docking simulation. Specific targets and interactions for this compound would require dedicated studies.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting how the complex behaves over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability and flexibility of the ligand-target complex. nih.govabeebyekeen.com
Starting with the best-docked pose from a molecular docking study, an MD simulation would be run for a duration typically ranging from nanoseconds to microseconds. The analysis of the MD trajectory can reveal:
Stability of the Complex: Root Mean Square Deviation (RMSD) plots for the protein and ligand are monitored. A stable RMSD over time indicates that the complex has reached equilibrium and the ligand remains securely bound.
Flexibility of the Structure: Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the protein and ligand are rigid and which are flexible during the simulation.
Interaction Persistence: The persistence of key interactions (like hydrogen bonds) identified in the docking pose can be tracked throughout the simulation to confirm their importance for binding.
MD simulations have been successfully used to validate the binding modes of benzylpiperazine derivatives with proteins like Mcl-1, confirming the stability of the predicted interactions. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govmdpi.com Pharmacophore models are crucial tools in ligand-based drug design, especially when the 3D structure of the target protein is unknown. nih.gov
For a series of active molecules containing the 3-Benzylpiperazin-2-one scaffold, a pharmacophore model could be generated. This model would typically consist of features like:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic Regions (HY)
Aromatic Rings (AR)
Positive/Negative Ionizable Features
Once a validated pharmacophore model is developed, it can be used as a 3D query to rapidly screen large chemical databases (virtual screening) to identify other diverse molecules that match the pharmacophore and are therefore likely to be active at the same target. nih.gov Pharmacophore models for σ1R ligands, for instance, often include two distal hydrophobic regions and a central positive ionizable nitrogen, features that are present in the benzylpiperazine scaffold. nih.govacs.org This approach accelerates the discovery of new lead compounds for drug development. nih.gov
Investigation of Biological Activities in Preclinical Models in Vitro and Non Human in Vivo
In Vitro Assays for Biological Target Identification and Modulation
In vitro assays provide a controlled environment to dissect the molecular interactions between a compound and its biological targets. For benzylpiperazine derivatives, these assays have revealed affinities for several key receptors and enzymes involved in neurotransmission and cellular regulation.
Receptor Binding and Functional Assays for Serotonin (B10506) (5-HT) Receptors
Derivatives of the parent piperazine (B1678402) structure have been evaluated for their ability to bind to and modulate various serotonin (5-HT) receptors, which are critical targets for neurological and psychiatric conditions.
Long-chain arylpiperazine derivatives have demonstrated notable affinity for the 5-HT1A, 5-HT2A, and 5-HT7 receptors. mdpi.com Specifically, certain arylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) displayed high affinity for 5-HT1A receptors, with some compounds exhibiting Ki values in the sub-nanomolar range (e.g., 0.5 nM and 0.6 nM). nih.gov Functional assays identified some of these high-affinity compounds as potent 5-HT1A receptor antagonists. nih.gov
Furthermore, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine, an arylpiperazine derivative, proved to be a highly selective ligand for the 5-HT1A receptor with a binding constant (Ki) of 1.2 nM. semanticscholar.org Phenylpiperazinylpropyl derivatives have also been synthesized and tested, though modifications did not consistently improve binding affinity for 5-HT1A or 5-HT2A receptors. nih.govresearchgate.net Computational docking studies have been employed to explore the binding modes of arylpiperazine derivatives, identifying key interactions within the 5-HT2A receptor's active site that contribute to their antagonist activity. mdpi.com
| Compound Class | Receptor Subtype | Binding Affinity (Ki) | Reference |
| Arylpiperazinyl-coumarin derivative | 5-HT1A | 0.5 nM | nih.gov |
| Arylpiperazinyl-coumarin derivative | 5-HT1A | 0.6 nM | nih.gov |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 nM | semanticscholar.org |
| Arylpiperazinyl-coumarin derivative | 5-HT1A | 0.9 nM | nih.gov |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 5-HT1A | 21.3 nM | semanticscholar.org |
Enzymatic Inhibition Studies
The interaction of benzylpiperazine derivatives with various enzymes has been a subject of investigation, revealing inhibitory activity against specific targets.
Histone Deacetylase 6 (HDAC6): A significant finding is the identification of benzylpiperazine derivatives as isozyme-selective and central nervous system (CNS)-penetrant HDAC6 inhibitors. nih.govresearchgate.net By incorporating the benzylpiperazine unit into the "cap" region of hydroxamate-type inhibitors, researchers developed the potent inhibitor KH-259. nih.gov This strategic design helps overcome the typically low blood-brain barrier permeability of many HDAC6 inhibitors, making it a promising approach for targeting neurodegenerative diseases. nih.govresearchgate.net
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation. nih.govmdpi.com Certain cinnamoyl piperazine derivatives have been identified as tyrosinase inhibitors, showing greater potency than corresponding benzoyl analogues in some cases. nih.gov
Carbonic Anhydrase: No specific research findings were identified regarding the direct inhibition of carbonic anhydrase by 3-benzylpiperazin-2-one (B2617592) hydrochloride or its close derivatives in the reviewed literature.
| Enzyme Target | Compound Class | Activity | Reference |
| HDAC6 | Benzylpiperazine-hydroxamate hybrid (KH-259) | Selective Inhibition | nih.govresearchgate.net |
| Tyrosinase | Cinnamoyl piperazine derivatives | Inhibition | nih.gov |
Neurotransmitter Reuptake Inhibition and Release Modulation in Synaptosomal Preparations
Synaptosomes, which are isolated nerve terminals, provide an ex vivo system to study how compounds affect neurotransmitter reuptake and release. Studies on rat brain synaptosomes showed that several benzylpiperazine derivatives, including p-nitrobenzylpiperazine and p-chlorobenzylpiperazine, were weak inhibitors of serotonin ([3H]5-HT) uptake. nih.gov While their potency as uptake inhibitors was low, they were found to attenuate the acute reduction of 5-HT in the brain caused by 3,4-methylenedioxymethamphetamine (MDMA). nih.gov This suggests that their neuropharmacological effect may extend beyond simple reuptake inhibition. nih.gov
Sigma Receptor (σ1R, σ2R) Binding Affinity and Selectivity Profiling
Sigma receptors, particularly the σ1 subtype, are involved in modulating nociceptive signaling and are a promising target for pain therapeutics. nih.govnih.gov A series of novel benzylpiperazinyl derivatives have been designed and characterized for their affinity towards σ1 and σ2 receptors. nih.govacs.org
Radioligand binding assays demonstrated that these compounds can possess high affinity for the σ1 receptor, with Ki values ranging from 1.6 to 145 nM. nih.govacs.org One standout compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15), exhibited the highest affinity for the σ1 receptor (Ki = 1.6 nM) and a remarkable selectivity over the σ2 receptor (Ki σ2/Ki σ1 ratio of 886). nih.govnih.govacs.org Other derivatives, such as N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (compound 13), also showed high potency and selectivity for the σ1 receptor (Ki = 2.7 nM). nih.gov
| Compound | σ1R Affinity (Ki) | σ2R/σ1R Selectivity Ratio | Reference |
| Compound 15 | 1.6 nM | 886 | nih.govnih.govacs.org |
| Compound 13 | 2.7 nM | 38 | nih.gov |
| Compound 30 | 2.6 nM | 187 | nih.gov |
| Compound 3d | 12.4 nM | Selective vs σ2 | researchgate.net |
P2X7 Receptor Antagonism in Cell-Based Models
The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammation and neurodegenerative processes. nih.govacs.org While not strictly benzylpiperazine compounds, novel analogs of L-tyrosine derivatives with a piperazinyl structure have been synthesized and identified as potent P2X7 receptor antagonists. nih.govnih.gov
In functional assays using HEK293 cells expressing the human P2X7 receptor, these compounds were effective at inhibiting ATP-induced ion efflux. nih.gov A di-isoquinolinyl, Boc derivative (MRS2306) displayed an IC50 value of 40 nM as a P2X7 receptor antagonist. nih.govnih.gov Other Nα-Cbz, Boc-piperazinyl derivatives showed IC50 values in the range of 200–300 nM. nih.govnih.gov These findings highlight the potential for piperazine-containing structures to act as antagonists at this important inflammatory target. nih.govnih.gov
Non-Human In Vivo Models for Mechanistic Biological Inquiry
To understand the functional consequences of the in vitro activities, benzylpiperazine derivatives have been tested in non-human animal models, providing insights into their potential physiological effects.
Antidepressant and Neurochemical Effects: The selective HDAC6 inhibitor KH-259, which features a benzylpiperazine moiety, was administered to mice and demonstrated antidepressant activity. nih.gov This behavioral effect was accompanied by a corresponding biochemical change in the brain, specifically an increase in acetylated α-tubulin levels without affecting acetylated histone H3K9, confirming its targeted action on cytoplasmic HDAC6. nih.gov
Antinociceptive and Anti-Allodynic Effects: In mouse models of pain, the potent and selective σ1R antagonist, compound 15, produced dose-dependent antinociceptive effects in an inflammatory pain model (formalin assay) and anti-allodynic effects in a neuropathic pain model (chronic nerve constriction injury). nih.govnih.gov Importantly, these analgesic effects were achieved without causing sedation or impairing motor coordination, as assessed by the rotarod assay. nih.govnih.gov
Memory and Cognition: The parent compound N-benzylpiperazine (BZP) was evaluated in mice using a passive avoidance test. researchgate.net The results showed that BZP enhanced both the acquisition and consolidation of memory, indicating a potential nootropic effect. researchgate.net
Neuropharmacological Interactions: In rat models, benzylpiperazine derivatives were shown to attenuate the acute neurochemical effects of MDMA, specifically the reduction of brain serotonin levels. nih.gov
Antinociceptive and Anti-Allodynic Effects in Rodent Pain Models
Derivatives of benzylpiperazine have demonstrated notable efficacy in models of both inflammatory and neuropathic pain. These studies are crucial in establishing the potential of this chemical class in pain management.
In a mouse model of inflammatory pain, the formalin test, a benzylpiperazine derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, exhibited a dose-dependent reduction in nociceptive behaviors. nih.govnih.govnih.govnih.gov This test involves two phases: an initial acute phase and a later inflammatory phase. The compound was effective in mitigating the pain response in the second phase, which is indicative of its anti-inflammatory properties. researchgate.net
Furthermore, in a chronic constriction injury (CCI) model of neuropathic pain in mice, the same benzylpiperazine derivative produced significant anti-allodynic effects. nih.govnih.govnih.govnih.gov Allodynia, a state where non-painful stimuli are perceived as painful, is a hallmark of neuropathic pain. The compound was observed to increase the withdrawal threshold to mechanical stimuli in a dose-dependent manner, suggesting its potential to alleviate this debilitating symptom. nih.govnih.gov
Table 1: Antinociceptive and Anti-Allodynic Effects of a Benzylpiperazine Derivative in Rodent Pain Models
| Pain Model | Animal Model | Observed Effect | Key Finding |
|---|---|---|---|
| Formalin Test (Inflammatory Pain) | Mouse | Dose-dependent antinociception | Significant reduction in nociceptive behaviors in the inflammatory phase. researchgate.net |
| Chronic Constriction Injury (Neuropathic Pain) | Mouse | Dose-dependent anti-allodynic effects | Increased withdrawal threshold to mechanical stimuli. nih.govnih.gov |
Modulation of Acetylated α-tubulin Levels in Rodent Brain Tissues
Recent research has identified certain benzylpiperazine derivatives as inhibitors of histone deacetylase 6 (HDAC6). nih.gov HDAC6 is a cytoplasmic enzyme that plays a key role in deacetylating non-histone proteins, including α-tubulin. nih.govnih.gov Inhibition of HDAC6 leads to an increase in the levels of acetylated α-tubulin, a modification associated with microtubule stability and axonal transport.
In a study involving a CNS-penetrant HDAC6 inhibitor with a benzylpiperazine moiety, intraperitoneal administration to rodents resulted in a significant increase in acetylated α-tubulin levels in the brain. nih.gov This effect was observed without a corresponding increase in acetylated histone H3K9, indicating selectivity for cytoplasmic targets like α-tubulin over nuclear histones. nih.gov The ability of these compounds to cross the blood-brain barrier and modulate cytoplasmic targets highlights their potential for treating neurological disorders where microtubule dysfunction is implicated. nih.gov
Table 2: Effect of a Benzylpiperazine-based HDAC6 Inhibitor on Acetylated α-tubulin Levels
| Compound Type | Target Enzyme | Animal Model | Tissue | Observed Effect |
|---|---|---|---|---|
| Benzylpiperazine derivative | Histone Deacetylase 6 (HDAC6) | Rodent | Brain | Increased levels of acetylated α-tubulin. nih.gov |
Neurotransmitter System Modulation in Rodent Models (e.g., Dopamine (B1211576), Noradrenaline)
The parent compound, benzylpiperazine (BZP), is known to interact with monoaminergic systems in the brain. It elevates synaptic levels of dopamine and norepinephrine, primarily by inhibiting their reuptake and promoting their release. nih.gov This multifaceted regulation of key neurotransmitters contributes to its stimulant properties. nih.gov
Studies on substituted piperazine derivatives have further elucidated their effects on neurotransmitter systems. For instance, certain 1,2,4-substituted piperazine derivatives have been shown to modulate dopamine and serotonin release in the rat prefrontal cortex. nih.gov While some derivatives primarily affect serotonin levels, others have been found to increase cortical dopamine. nih.gov The modulation of these neurotransmitter systems is a critical aspect of the pharmacological profile of benzylpiperazine compounds and is central to their potential effects on mood, cognition, and motor control.
Table 3: Modulation of Neurotransmitter Systems by Benzylpiperazine and its Derivatives in Rodent Models
| Compound | Neurotransmitter(s) Affected | Mechanism of Action (for BZP) | Brain Region | Observed Effect |
|---|---|---|---|---|
| Benzylpiperazine (BZP) | Dopamine, Norepinephrine, Serotonin | Inhibits reuptake and promotes release. nih.gov | Synaptic cleft | Elevated synaptic levels. nih.gov |
| 1,2,4-Substituted Piperazine Derivatives | Dopamine, Serotonin | Modulation of release. nih.gov | Rat Prefrontal Cortex | Varied effects on dopamine and serotonin release depending on the specific derivative. nih.gov |
Behavioral Assays for Central Nervous System Target Engagement in Rodents
Behavioral assays in rodents are instrumental in assessing the functional consequences of CNS target engagement by novel compounds. For benzylpiperazine derivatives, these assays have primarily focused on locomotor activity and tests related to mood and anxiety.
The effects of piperazine derivatives on locomotor activity can be complex and strain-dependent. For example, 3-chlorophenylpiperazine (CPP) has been shown to inhibit both basal and exploratory locomotor activity in BALB/c mice, while having no effect in C57BL/6 mice. nih.gov In contrast, a benzylpiperazine-based σ1 receptor antagonist, despite its efficacy in pain models, did not produce sedation or impair locomotor responses in a rotarod assay, suggesting a favorable side-effect profile in this regard. nih.govnih.govnih.gov
Furthermore, a CNS-penetrant HDAC6 inhibitor containing a benzylpiperazine moiety demonstrated antidepressant-like activity in rodent behavioral models. nih.gov This finding, coupled with the observed increase in brain acetylated α-tubulin, suggests a clear link between target engagement at the molecular level and a functional behavioral outcome.
Table 4: Behavioral Effects of Benzylpiperazine Derivatives in Rodent Assays
| Compound Type | Behavioral Assay | Animal Model | Observed Effect | Inference |
|---|---|---|---|---|
| 3-chlorophenylpiperazine (CPP) | Locomotor Activity | BALB/c Mice | Inhibition of basal and exploratory activity. nih.gov | Strain-dependent effects on motor function. |
| Benzylpiperazine-based σ1 receptor antagonist | Rotarod Assay | Mouse | No significant impairment of locomotor activity. nih.govnih.govnih.gov | Lack of sedative side-effects at effective doses. |
| Benzylpiperazine-based HDAC6 inhibitor | Antidepressant models | Rodent | Antidepressant-like activity. nih.gov | Functional CNS target engagement. |
Structure Activity Relationship Sar Studies and Lead Optimization
Systematic Structural Modifications and Their Impact on Biological Activity
Systematic structural modification is a cornerstone of medicinal chemistry, providing deep insights into how specific molecular features influence biological activity. For derivatives of the 3-benzylpiperazin-2-one (B2617592) scaffold, modifications have been explored on both the piperazin-2-one (B30754) ring and the appended benzyl (B1604629) moiety.
The biological activity of benzylpiperazine derivatives can be significantly modulated by introducing various substituents on both the piperazine (B1678402) ring and the benzyl group.
Piperazine Ring Modifications: Modifications to the piperazine ring, including the introduction of substituents or its replacement with isosteres, can be detrimental to activity in some cases. For instance, in a series of pyridazine (B1198779) analogues acting as AChE inhibitors, isosteric replacements or modifications of a benzylpiperidine moiety (a related structure) were found to reduce the inhibitory activity. nih.gov However, in other contexts, substitutions on the nitrogen atom of the piperazine ring have been explored. A study on phenylpiperazine derivatives showed that various alkyl, acyl, or sulfonyl groups on the second nitrogen atom did not lead to a significant difference in acaricidal activity at a concentration of 100 ppm. researchgate.net
Benzyl Moiety Modifications: The benzyl group is a critical component for the affinity of many benzylpiperazine derivatives to their targets, often serving as a key hydrophobic domain. nih.gov The electronic properties of substituents on the aromatic ring of the benzyl group can influence the molecule's activity. Studies on the hydrogenolysis of benzyl groups have shown that electron-donating groups, such as methyl and methoxy (B1213986) substituents, can suppress this reaction. researchgate.net This effect is attributed more to the electronic properties of the substituents than to steric hindrance. researchgate.net
In the context of σ₁ receptor ligands, substitutions on the benzyl ring are pivotal. For example, introducing a para-substituent on the benzyl moiety (a secondary hydrophobic domain) has been shown to improve both affinity and selectivity for the σ₁ receptor. nih.gov Specifically, a 4-methoxy group on the benzyl ring is a common feature in potent and selective σ₁ receptor ligands. nih.govnih.govresearchgate.net Further modifications, such as replacing the methoxy group with a fluoroethoxy group, have also yielded highly potent and selective ligands. nih.govresearchgate.net The table below summarizes the impact of various substituents on the benzyl moiety of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazine derivatives on σ₁ receptor affinity. nih.govresearchgate.net
| Compound | R (Substitution on Benzyl Ring) | Kᵢ (nM) for σ₁ Receptor | Selectivity (σ₂/σ₁) |
| 13 | 4'-OCH₃ | 2.7 | 38 |
| 30 | 4'-(2''-Fluoroethoxy) | 2.6 | 187 |
Data sourced from multiple studies. nih.govresearchgate.net
Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of a molecule dictates its ability to bind to a specific target. nih.gov For chiral compounds like 3-benzylpiperazin-2-one, which possesses a stereocenter at the C3 position of the piperazin-2-one ring, the different enantiomers are expected to exhibit distinct biological activities and selectivities.
While specific studies on the stereochemistry of 3-benzylpiperazin-2-one hydrochloride were not prevalent in the reviewed literature, the principle remains fundamental in medicinal chemistry. In studies of other chiral molecules, it has been demonstrated that only specific isomers display significant biological activity. For example, in a study of 3-Br-acivicin and its derivatives, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. nih.gov This highlights that stereochemistry can influence not just the binding to the target but also other processes like membrane permeability. nih.govrsc.org
Molecular modeling studies have further illuminated the structural and stereochemical requirements for efficient interaction with biological targets, where specific stereoisomers lead to more effective binding and subsequent biological effect. nih.gov It is therefore highly probable that the (R)- and (S)-enantiomers of 3-benzylpiperazin-2-one would display different pharmacological profiles, with one enantiomer potentially being more potent or selective for a given biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For piperazine derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for various biological effects, such as antihistamine and antibradykinin activities. nih.gov
In these models, molecular fields (e.g., steric and electrostatic) are calculated and correlated with the biological activity. For a series of piperazine derivatives, it was found that electrostatic and steric factors, but not hydrophobicity, were correlated with their antagonistic effects. nih.gov Such models can provide predictive power for designing new analogs with enhanced activity.
Similarly, QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Hansch analysis have been applied to 2-(benzyl)imidazoline derivatives to explain their structure-affinity relationships for serotonin (B10506) receptors. researchgate.net These studies found that lipophilicity at a specific position correlated well with receptor affinity. researchgate.net The application of such QSAR models to 3-benzylpiperazin-2-one derivatives could guide the synthesis of new compounds with optimized properties by predicting their activity based on their structural features.
Identification of Key Structural Features for Target Affinity and Selectivity
The identification of a pharmacophore, which represents the key structural features necessary for biological activity, is essential for designing new ligands. For benzylpiperazine derivatives targeting the σ₁ receptor, a well-defined pharmacophore model has been established. This model consists of two distal hydrophobic regions and a central basic nitrogen atom. nih.gov
In the case of 3-benzylpiperazin-2-one, the key structural features can be mapped onto this model:
Primary Hydrophobic Domain (HYD1): This can be represented by groups attached to the piperazinone ring.
Basic Nitrogen: The nitrogen atom in the piperazine ring provides the necessary basic center.
Secondary Hydrophobic Domain (HYD2): The benzyl group serves as this crucial hydrophobic region. nih.gov
Studies on various benzylpiperazine derivatives have confirmed the importance of these features. For instance, potent σ₁ receptor ligands often incorporate a 4-methoxybenzylpiperazinyl moiety, which fulfills the requirements for the basic nitrogen and the secondary hydrophobic domain. nih.gov The combination of hydrophobic groups linked by a suitable linker to the benzylpiperazine core has been shown to be an excellent strategy for achieving optimal binding profiles. nih.gov For a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, the benzofuran (B130515) and benzyl groups act as the hydrophobic domains, and the piperazine provides the basic nitrogen, leading to high σ₁ receptor affinity. nih.govresearchgate.net
Development of Structure-Affinity Relationships (SAfiRs)
Structure-Affinity Relationships (SAfiRs) are a specific subset of SAR that focuses on the relationship between a compound's structure and its binding affinity for a particular target. The development of SAfiRs for benzylpiperazine derivatives has been instrumental in identifying highly potent and selective ligands for targets such as the σ₁ receptor. nih.gov
Previous SAfiR studies have suggested that the introduction of a para-substituent at the secondary hydrophobic domain (the benzyl ring) enhances both the affinity and selectivity for the σ₁ receptor. nih.gov This has been a guiding principle in the design of new ligands. For example, the 4-methoxybenzylpiperazinyl derivative was identified as a potent and selective ligand for the σ₁R over the σ₂R. nih.gov
Further exploration based on these SAfiRs has led to the development of new derivatives with improved properties. By keeping the preferred 4-methoxybenzylpiperazinyl moiety and modifying the primary hydrophobic domain and the linker, researchers have been able to fine-tune the binding affinity and selectivity. The table below illustrates the σ receptor binding affinities for a series of newly synthesized benzylpiperazine derivatives, demonstrating the successful application of SAfiR principles. nih.gov
| Compound | R₁ (HYD1) | Linker | Kᵢ σ₁ (nM) | Kᵢ σ₂ (nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) |
| 8 | 5-(1,2-dithiolan-3-yl)pentanoyl | - | 2.1 | 908 | 432 |
| 15 | Cyclohexyl | Propanoyl | 1.6 | 1418 | 886 |
| 24 | Phenyl | Acetyl | 2.2 | 930 | 423 |
Data extracted from a study on benzylpiperazine derivatives as σ₁ receptor ligands. nih.gov
These findings demonstrate that a systematic approach to modifying the structure based on established SAfiRs can lead to the discovery of ligands with significantly improved potency and selectivity.
3 Benzylpiperazin 2 One Hydrochloride As a Research Tool and Chemical Probe
Application in Chemical Biology for Target Validation
In the field of chemical biology, small molecules are indispensable for the validation of novel biological targets. The 3-benzylpiperazin-2-one (B2617592) core can be employed to generate a library of compounds to probe the function of a specific protein or pathway. By systematically altering the substituents on the benzyl (B1604629) ring and the piperazinone core, researchers can investigate the structure-activity relationship (SAR) for a given biological target. This process helps to confirm that the observed biological effect is due to the specific interaction of the molecule with the target protein, thus validating the protein as a potential therapeutic target.
While specific studies on 3-benzylpiperazin-2-one hydrochloride for target validation are not extensively documented, the broader class of piperazine-containing compounds has been instrumental in this area. For instance, derivatives of piperazine (B1678402) have been used to validate the role of various enzymes and receptors in disease models. The neurotoxic effects of N-benzylpiperazine have been studied in vitro, providing insights into cellular processes such as apoptosis and caspase-3 activity. nih.gov Such studies, while not directly on the 3-benzylpiperazin-2-one structure, highlight the potential of the benzylpiperazine motif to interact with biological systems and serve as a tool for target validation.
The general approach for using a compound like this compound in target validation would involve:
Initial Screening: Testing the compound against a panel of biological targets to identify initial hits.
Analogue Synthesis: Creating a focused library of derivatives to establish a clear SAR.
In Vitro and In Situ Studies: Using the most potent and selective compounds to probe the target's function in cell-based assays and tissue preparations.
Use as a Scaffold for Rational Drug Design Initiatives (Excluding Clinical Applications)
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its favorable physicochemical properties, such as high water solubility and the ability to be modified at its nitrogen and carbon atoms. tandfonline.comnih.gov The 3-benzylpiperazin-2-one structure incorporates this privileged core, making it an attractive starting point for rational drug design initiatives in a pre-clinical setting.
The versatility of the piperazine scaffold allows for its incorporation into a wide array of molecular architectures targeting diverse biological entities. nih.govresearchgate.net For example, piperazine derivatives have been investigated as inhibitors of the voltage-gated sodium channel NaV1.7, a compelling target for pain research. nih.gov In these studies, the piperazine core served as a central scaffold for optimizing state-dependent inhibition and selectivity over other sodium channel subtypes. nih.gov
Furthermore, benzylpiperazine derivatives have been explored for their activity as sigma receptor ligands. nih.govrsc.org The sigma-1 and sigma-2 receptors are implicated in a variety of central nervous system disorders and cancer. nih.govmdpi.com The development of selective ligands for these receptors is an active area of research, and the benzylpiperazine motif has proven to be a useful pharmacophore in this context.
The table below summarizes selected examples of piperazine derivatives and their applications in rational drug design, illustrating the potential of the 3-benzylpiperazin-2-one scaffold.
| Derivative Class | Target | Research Area |
| Piperazine Amides | NaV1.7 | Pain |
| Benzylpiperazine Derivatives | Sigma-1 Receptor | CNS Disorders |
| Piperazine-based Compounds | Fibroblast Activation Protein | Oncology |
| Piperazine-based Compounds | Human Carbonic Anhydrases | Various |
These examples underscore the adaptability of the piperazine and benzylpiperazine scaffolds in medicinal chemistry. The 3-benzylpiperazin-2-one core offers a rigid framework that can be strategically decorated with various functional groups to achieve high affinity and selectivity for a desired biological target.
Development of Labeled Probes for Receptor Mapping and Imaging (Non-Human)
Labeled probes are essential tools for visualizing and quantifying the distribution of receptors and other biological targets in tissues and living organisms. The 3-benzylpiperazin-2-one scaffold can be chemically modified to incorporate a labeling moiety, such as a radionuclide for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), or a fluorescent tag for microscopy-based applications.
The development of such probes allows for non-invasive receptor mapping and occupancy studies in animal models of disease. This information is crucial for understanding the role of a particular receptor in a physiological or pathological context and for guiding the development of new therapeutics.
Research into radiolabeled piperazine derivatives has demonstrated the feasibility of this approach. For example, a ¹¹C-labeled piperazine derivative was synthesized and evaluated as a PET probe for sigma-2 receptor imaging in tumors. nih.gov Although this particular probe did not show sufficient specific binding in vivo, the study provides a proof-of-concept for the development of piperazine-based radiotracers. nih.gov
In another study, piperazine-based fluorinated inhibitors of fibroblast activation protein were synthesized with the goal of developing an ¹⁸F-labeled PET imaging probe. nih.gov This work highlights the ongoing efforts to create novel imaging agents based on the piperazine scaffold for applications in oncology.
The general strategy for developing a labeled probe based on the 3-benzylpiperazin-2-one scaffold would involve:
Identifying a high-affinity ligand for the target of interest that is derived from the 3-benzylpiperazin-2-one core.
Synthesizing a precursor molecule that can be readily labeled with the desired isotope (e.g., ¹¹C, ¹⁸F) or fluorophore.
Performing the labeling reaction and purifying the final probe.
Evaluating the probe's binding affinity and selectivity in vitro.
Conducting imaging studies in non-human subjects to assess its in vivo performance.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
While classical synthetic routes to piperazinone structures are established, future efforts must prioritize the development of more efficient, cost-effective, and environmentally sustainable methodologies. orgsyn.org Modern synthetic chemistry offers a range of powerful tools that could be applied to the synthesis of 3-Benzylpiperazin-2-one (B2617592) and its derivatives.
Key areas for exploration include:
Asymmetric Catalysis: To produce specific stereoisomers, which can have vastly different biological activities, asymmetric catalytic methods are paramount. acs.org Techniques such as Ir- or Pd-catalyzed hydrogenation of unsaturated piperazin-2-ones represent a versatile strategy. acs.org
One-Pot and Cascade Reactions: Combining multiple synthetic steps into a single operation (a "one-pot" reaction) significantly improves efficiency by reducing waste and purification steps. acs.org A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been successfully developed for other 3-substituted piperazin-2-ones and could be adapted for this purpose. acs.org
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the piperazine (B1678402) ring is an advanced strategy that avoids the need for pre-functionalized starting materials. mdpi.com Recent advances in photoredox catalysis provide an attractive avenue for introducing diverse substituents at the carbon atoms of the piperazine core, expanding structural diversity. mdpi.com
Flow Chemistry: Transitioning key synthetic steps from traditional batch processing to continuous flow conditions can offer improved safety, scalability, and reaction control. mdpi.com Photoredox reactions, in particular, are well-suited for flow chemistry setups. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Piperazin-2-one (B30754) Scaffolds
| Methodology | Advantages | Potential Application for 3-Benzylpiperazin-2-one | Citations |
|---|---|---|---|
| Classical Cyclization | Well-established procedures. | Baseline method for comparison. | orgsyn.orgeuropa.eu |
| Asymmetric Catalysis | High enantioselectivity, access to specific stereoisomers. | Synthesis of enantiopure (R)- or (S)-3-Benzylpiperazin-2-one. | acs.org |
| One-Pot Procedures | Increased efficiency, reduced waste, fewer purification steps. | Streamlined synthesis from simple aldehydes and amines. | acs.org |
| C-H Functionalization | Direct modification of the core structure, rapid library generation. | Introduction of new functional groups at other positions on the ring. | mdpi.com |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Large-scale, sustainable production. | mdpi.com |
Advanced Mechanistic Studies on Identified Biological Targets
A critical future objective is to precisely identify and characterize the biological targets of 3-Benzylpiperazin-2-one hydrochloride. The broader class of benzylpiperazine and piperazine derivatives are known to interact with a wide array of targets, including CNS receptors and enzymes. For instance, benzylpiperazine (BZP) acts on dopaminergic and serotonergic systems, while other derivatives show high affinity for sigma receptors (σ1R and σ2R) or act as inhibitors of enzymes like carbonic anhydrase. nih.govwikipedia.orgnih.govacs.org
Future research should involve:
Target Identification: Initial screening against panels of common biological targets (receptors, enzymes, ion channels) to identify primary interaction partners.
Structural Biology: Once a high-affinity target is identified, determining the high-resolution crystal or cryo-EM structure of the 3-Benzylpiperazin-2-one-target complex. This will reveal the precise binding mode and key molecular interactions.
Biophysical and Biochemical Assays: Employing techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and detailed enzyme kinetics to quantify the binding affinity, thermodynamics, and functional consequences of the compound-target interaction.
Cellular Target Engagement: Using assays in relevant cell models to confirm that the compound interacts with its intended target in a physiological context and to study downstream signaling pathways.
Integration of Multi-Omics Approaches for Deeper Biological Understanding
To gain a holistic view of the cellular and systemic effects of this compound, the integration of multi-omics technologies is essential. nih.gov This approach moves beyond a single target to understand the compound's broader impact on biological systems. nih.govmaastrichtuniversity.nl
Transcriptomics (RNA-seq): Treating cells or animal models with the compound and subsequently sequencing the messenger RNA will reveal genome-wide changes in gene expression. This can uncover affected biological pathways and potential off-target effects. frontlinegenomics.com
Proteomics: Using mass spectrometry-based techniques to quantify changes in the entire proteome of cells or tissues after treatment. This provides a direct look at the functional machinery of the cell and can validate findings from transcriptomics. frontlinegenomics.com
Metabolomics: Analyzing the global profile of small-molecule metabolites (e.g., lipids, amino acids, sugars) following compound administration. This can identify alterations in metabolic pathways and provide insights into the compound's physiological effects.
Integrated Analysis: The true power of this approach lies in integrating these different data layers. mdpi.com For example, researchers can correlate changes in gene expression with corresponding changes in protein levels and metabolic outputs to build comprehensive models of the drug's mechanism of action and identify potential biomarkers for its activity. nih.govmdpi.com
Design and Synthesis of Next-Generation Scaffolds with Tuned Activities
The 3-Benzylpiperazin-2-one structure serves as an excellent starting point for the design of next-generation compounds with improved properties. The piperazine scaffold is considered a privileged structure precisely because it is amenable to chemical modification, allowing for the fine-tuning of its pharmacodynamic and pharmacokinetic properties. nih.govrsc.org
Future design and synthesis efforts should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule—such as the benzyl (B1604629) group, the piperazinone ring, and the N-H positions—to understand how each component contributes to biological activity. For example, adding substituents to the phenyl ring of the benzyl group could enhance binding affinity or selectivity for a target.
Scaffold Hopping and Bioisosteric Replacement: Replacing the piperazinone core with other heterocyclic systems or replacing key functional groups with bioisosteres to explore new chemical space and potentially improve properties like metabolic stability or cell permeability. nih.gov
Development of Polycyclic and Conformationally Restricted Analogs: Creating more rigid structures by incorporating the piperazinone scaffold into bicyclic or polycyclic systems. nih.gov This can lock the molecule into a specific conformation that is optimal for binding to a biological target, often leading to increased potency and selectivity.
Computational Approaches for Predictive Modeling in Early-Stage Research
Computational modeling and simulation are indispensable tools for accelerating the drug discovery process and reducing reliance on expensive and time-consuming experimental work. nih.gov These in silico methods can be applied at every stage of the research pipeline for this compound and its derivatives.
Table 2: Application of Computational Methods in Piperazinone Research
| Computational Method | Purpose | Expected Outcome for 3-Benzylpiperazin-2-one Research | Citations |
|---|---|---|---|
| Molecular Docking | Predict the binding pose and affinity of a ligand to a target protein. | Identification of likely biological targets and prediction of binding orientation within the active site. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulate the movement of the ligand-protein complex over time. | Assessment of the stability of the predicted binding pose and identification of key dynamic interactions. | nih.gov |
| Pharmacophore Modeling | Define the essential 3D arrangement of features required for biological activity. | Creation of a model to virtually screen for new molecules with similar activity based on the 3-benzylpiperazin-2-one scaffold. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity for a series of compounds. | Development of predictive models to guide the design of more potent analogs. | nih.gov |
| ADMET Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage filtering of new designs to prioritize compounds with favorable drug-like properties. | - |
By employing these computational strategies, researchers can prioritize the synthesis of the most promising new derivatives, predict potential liabilities, and generate testable hypotheses about the compound's mechanism of action, thereby streamlining the path from initial discovery to potentially valuable chemical probes or therapeutic leads. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 3-Benzylpiperazin-2-one hydrochloride, and how can reaction conditions be optimized?
The synthesis of this compound typically involves aminomethylation or condensation reactions. For example, aminomethylation of ketones with piperazine derivatives under acidic conditions has been demonstrated to yield structurally similar compounds (e.g., synthesis of 3-(benzylpiperazin-1-yl)-propan-1-one derivatives ). Optimization may include:
Q. What analytical methods are validated for purity assessment of this compound?
High-performance liquid chromatography (HPLC) with UV detection is widely used, as described for structurally related benzisothiazole-piperazine derivatives (e.g., Ziprasidone impurities analyzed via reverse-phase HPLC with ≥98% purity thresholds ). Key parameters:
Q. How can researchers ensure compound stability during storage?
Stability studies for similar hydrochlorides (e.g., Ziprasidone HCl) recommend:
- Storage conditions : Desiccated at -20°C in amber vials to prevent hydrolysis and photodegradation.
- Periodic analysis : Monitor via TLC or NMR for degradation products (e.g., free base formation) .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for 3-Benzylpiperazin-2-one derivatives?
Conflicting data may arise from dynamic conformational changes or crystal packing effects. Methodological approaches include:
- Variable-temperature NMR : To identify rotational barriers in the benzyl-piperazine moiety .
- DFT calculations : Compare experimental X-ray structures with computational models to validate tautomeric forms (e.g., ketone vs. enol configurations) .
- Multi-technique validation : Cross-reference IR, MS, and elemental analysis for consistency .
Q. What strategies are effective for analyzing pharmacological data inconsistencies (e.g., varying receptor affinity across studies)?
Longitudinal experimental designs and meta-analytical frameworks can clarify contradictions:
- Dose-response normalization : Account for batch-to-batch purity variations (e.g., ≥93.0% purity thresholds for related piperazine standards ).
- Cellular vs. in vivo models : Address discrepancies by comparing assay conditions (e.g., membrane permeability in cell-based assays vs. metabolic stability in vivo) .
- Statistical rigor : Use multivariate regression to isolate confounding variables (e.g., solvent residues affecting receptor binding) .
Q. How can impurity profiling be systematically conducted for this compound?
Impurity identification requires orthogonal techniques:
- LC-MS/MS : Detect trace impurities (e.g., dealkylated byproducts or residual benzyl chloride) with high sensitivity .
- Synthesis pathway mapping : Predict impurities based on reaction intermediates (e.g., unreacted benzyl bromide or piperazine diketones) .
- Pharmacopeial standards : Reference guidelines for piperazine-based pharmaceuticals (e.g., USP monographs for related benzazepine derivatives ).
Methodological Notes
- Data Reproducibility : Replicate synthesis and assays using standardized protocols (e.g., ICH Q2(R1) guidelines for analytical validation ).
- Contradiction Management : Apply iterative hypothesis testing, as recommended in qualitative research frameworks .
- Advanced Characterization : Utilize X-ray crystallography for unambiguous structural confirmation, as demonstrated for piperazine-isoindole hybrids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
